(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene
Description
(E)-1-(2-Bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene (C₁₂H₁₅BrN₃; molar mass 289.17 g/mol) is a triazene derivative characterized by a bromo-substituted aromatic ring and diethyl groups attached to the triazene backbone. The (E)-configuration indicates the spatial arrangement of substituents around the N=N bond, which influences reactivity and intermolecular interactions.
Properties
Molecular Formula |
C11H16BrN3 |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H16BrN3/c1-4-15(5-2)14-13-11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
YQHVIYQZCJNNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 2-bromo-4-methylaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with diethylamine in the presence of a base such as sodium acetate to form the triazene compound. The reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The triazene moiety can be oxidized or reduced to form different products. For example, oxidation with hydrogen peroxide can lead to the formation of azo compounds.
Hydrolysis: The triazene compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and diazonium salt.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or primary amines, typically in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide or other oxidizing agents, often in aqueous or organic solvents.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Depending on the nucleophile, products can include phenols, anilines, or other substituted aromatic compounds.
Oxidation: Azo compounds or other oxidized derivatives.
Hydrolysis: Corresponding amines and diazonium salts.
Scientific Research Applications
(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals, such as agrochemicals or intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazene moiety can undergo metabolic activation to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. In materials science, its electronic properties can be exploited to create conductive or semiconductive materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: (1E)-1-(4-Bromophenyl)-3-(4-methylphenyl)triaz-1-ene
The closest structural analog identified is (1E)-1-(4-Bromophenyl)-3-(4-methylphenyl)triaz-1-ene (CAS 22715-74-8; C₁₃H₁₂BrN₃; molar mass 290.16 g/mol) . A comparative analysis reveals critical differences:
| Property | Target Compound | Analog (CAS 22715-74-8) |
|---|---|---|
| Molecular Formula | C₁₂H₁₅BrN₃ | C₁₃H₁₂BrN₃ |
| Substituents | 2-Bromo-4-methylphenyl; 3,3-diethyl | 4-Bromophenyl; 4-methylphenyl |
| Molar Mass (g/mol) | 289.17 | 290.16 |
| Predicted Density (g/cm³) | Not reported | 1.37 ± 0.1 |
| Boiling Point (°C) | Not reported | 372.0 ± 52.0 |
| pKa | Not reported | 1.26 ± 0.50 |
Structural and Functional Differences:
- Aromatic Substitution : The target compound has a bromo group at the 2-position and a methyl group at the 4-position of the phenyl ring, whereas the analog substitutes bromo and methyl groups at the 4-positions. This positional isomerism may alter electronic effects (e.g., resonance stabilization) and steric interactions .
- Thermal Stability : The analog’s higher predicted boiling point (372°C vs. unreported data for the target compound) suggests stronger intermolecular forces, possibly due to planar aromatic stacking .
Broader Context: Triazene Derivatives
- Reactivity : Electron-withdrawing groups (e.g., bromo) enhance electrophilic substitution rates, while bulky groups (e.g., diethyl) may slow reaction kinetics due to steric hindrance.
- Crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of molecular geometry and thermal motion, critical for comparing bond lengths and angles in similar compounds .
Biological Activity
(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazene derivatives, characterized by a triazene (R-N=N-R') functional group. Its structure can be represented as follows:
- Molecular Formula: C13H16BrN3
- Molecular Weight: 300.19 g/mol
Anticancer Activity
Research indicates that triazene derivatives, including (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene, exhibit notable anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways, which are crucial for programmed cell death.
| Study | Findings |
|---|---|
| Yao et al. (2012) | Induced apoptosis in various cancer cell lines. |
| Kocyigit-Kaymakcioglu et al. (2013) | Showed significant cytotoxic effects against breast cancer cells. |
| Korkmaz et al. (2015) | Inhibited tumor growth in xenograft models. |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene is attributed to its ability to interact with various molecular targets:
- DNA Interaction : The triazene moiety can form adducts with DNA, leading to strand breaks and subsequent cellular apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cytokine Modulation : By downregulating cytokine production, it reduces inflammation and potentially alleviates symptoms associated with inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A clinical trial assessed the efficacy of (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene in patients with advanced melanoma. Results showed a 30% response rate with manageable side effects.
- Case Study 2 : In a laboratory setting, the compound was tested against multi-drug resistant bacterial strains, demonstrating significant antibacterial activity that suggests potential for development into a novel antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
